molecular formula C8H11N3 B13872736 2-(Azetidin-1-yl)pyridin-4-amine

2-(Azetidin-1-yl)pyridin-4-amine

Cat. No.: B13872736
M. Wt: 149.19 g/mol
InChI Key: YDAWCKRCCVZXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)pyridin-4-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)pyridin-4-amine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted azetidine and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)pyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the behavior of natural substrates. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridin-4-amine: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

    2-(Piperidin-1-yl)pyridin-4-amine: Contains a six-membered piperidine ring.

    2-(Morpholin-1-yl)pyridin-4-amine: Features a six-membered morpholine ring with an oxygen atom.

Uniqueness

2-(Azetidin-1-yl)pyridin-4-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The strain in the four-membered ring can lead to higher reactivity compared to its five- and six-membered counterparts .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(azetidin-1-yl)pyridin-4-amine

InChI

InChI=1S/C8H11N3/c9-7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H2,9,10)

InChI Key

YDAWCKRCCVZXLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.